Vorinostat Vorinostat Vorinostat is a synthetic hydroxamic acid derivative with antineoplastic activity. Vorinostat, a second generation polar-planar compound, binds to the catalytic domain of the histone deacetylases (HDACs). This allows the hydroxamic moiety to chelate zinc ion located in the catalytic pockets of HDAC, thereby inhibiting deacetylation and leading to an accumulation of both hyperacetylated histones and transcription factors. Hyperacetylation of histone proteins results in the upregulation of the cyclin-dependant kinase p21, followed by G1 arrest. Hyperacetylation of non-histone proteins such as tumor suppressor p53, alpha tubulin, and heat-shock protein 90 produces additional anti-proliferative effects. This agent also induces apoptosis and sensitizes tumor cells to cell death processes. Vorinostat crosses the blood-brain barrier.
Vorinostat is an oral histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed cutaneous T cell lymphoma. Vorinostat is associated with modest rate of minor serum enzyme elevations during therapy, but has not been linked to cases of clinically apparent liver injury.
Vorinostat, also known as zolinza or saha, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. Vorinostat is a drug which is used for the treatment of cutaneous manifestations in patients with cutaneous t-cell lymphoma who have progressive, persistent or recurrent disease on or following two systemic therapies. Vorinostat exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Vorinostat has been detected in multiple biofluids, such as urine and blood. Within the cell, vorinostat is primarily located in the cytoplasm and membrane (predicted from logP). Multiple compounds can be converted into vorinostat, including but not limited to, suberic acid, hydroxylamine, and aniline.
Brand Name: Vulcanchem
CAS No.: 149647-78-9
VCID: VC0548269
InChI: InChI=1S/C14H20N2O3/c17-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(18)16-19/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,17)(H,16,18)
SMILES: C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol

Vorinostat

CAS No.: 149647-78-9

Inhibitors

VCID: VC0548269

Molecular Formula: C14H20N2O3

Molecular Weight: 264.32 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Vorinostat - 149647-78-9

CAS No. 149647-78-9
Product Name Vorinostat
Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
IUPAC Name N'-hydroxy-N-phenyloctanediamide
Standard InChI InChI=1S/C14H20N2O3/c17-13(15-12-8-4-3-5-9-12)10-6-1-2-7-11-14(18)16-19/h3-5,8-9,19H,1-2,6-7,10-11H2,(H,15,17)(H,16,18)
Standard InChIKey WAEXFXRVDQXREF-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO
Canonical SMILES C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NO
Appearance White to off-white solid powder
Colorform White to light orange powder
White solid
Melting Point 159-160.5 °C
Physical Description Solid
Description Vorinostat is a synthetic hydroxamic acid derivative with antineoplastic activity. Vorinostat, a second generation polar-planar compound, binds to the catalytic domain of the histone deacetylases (HDACs). This allows the hydroxamic moiety to chelate zinc ion located in the catalytic pockets of HDAC, thereby inhibiting deacetylation and leading to an accumulation of both hyperacetylated histones and transcription factors. Hyperacetylation of histone proteins results in the upregulation of the cyclin-dependant kinase p21, followed by G1 arrest. Hyperacetylation of non-histone proteins such as tumor suppressor p53, alpha tubulin, and heat-shock protein 90 produces additional anti-proliferative effects. This agent also induces apoptosis and sensitizes tumor cells to cell death processes. Vorinostat crosses the blood-brain barrier.
Vorinostat is an oral histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed cutaneous T cell lymphoma. Vorinostat is associated with modest rate of minor serum enzyme elevations during therapy, but has not been linked to cases of clinically apparent liver injury.
Vorinostat, also known as zolinza or saha, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. Vorinostat is a drug which is used for the treatment of cutaneous manifestations in patients with cutaneous t-cell lymphoma who have progressive, persistent or recurrent disease on or following two systemic therapies. Vorinostat exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Vorinostat has been detected in multiple biofluids, such as urine and blood. Within the cell, vorinostat is primarily located in the cytoplasm and membrane (predicted from logP). Multiple compounds can be converted into vorinostat, including but not limited to, suberic acid, hydroxylamine, and aniline.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Slightly soluble in ethanol, isopropanol and acetone; freely soluble in dimethylsulfide; insoluble in methylene chloride
In water, 1167 mg/L at 25 °C (est)
7.16e-02 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 18F Suberoylanilide Hydroxamic Acid
18F-SAHA
18F-suberoylanilide hydroxamic acid
M344
MK 0683
MK-0683
MK0683
N Hydroxy N' phenyloctanediamide
N-hydroxy-N'-phenyloctanediamide
N1 Hydroxy N8 phenyloctanediamide
N1-hydroxy-N8-phenyloctanediamide
NHNPODA
suberanilohydroxamic acid
suberoyl anilide hydroxamic acid
suberoylanilide hydroxamic acid
Vorinostat
zolinza
Vapor Pressure 2.6X10-13 mm Hg at 25 °C (est)
Reference 1: Duvic M, Dimopoulos M. The safety profile of vorinostat (suberoylanilide hydroxamic acid) in hematologic malignancies: A review of clinical studies. Cancer Treat Rev. 2016 Feb;43:58-66. doi: 10.1016/j.ctrv.2015.04.003. Epub 2015 Apr 9. Review. PubMed PMID: 26827693.
2: Afifi S, Michael A, Azimi M, Rodriguez M, Lendvai N, Landgren O. Role of Histone Deacetylase Inhibitors in Relapsed Refractory Multiple Myeloma: A Focus on Vorinostat and Panobinostat. Pharmacotherapy. 2015 Dec;35(12):1173-88. doi: 10.1002/phar.1671. Review. PubMed PMID: 26684557.
3: Iwamoto M, Friedman EJ, Sandhu P, Agrawal NG, Rubin EH, Wagner JA. Clinical pharmacology profile of vorinostat, a histone deacetylase inhibitor. Cancer Chemother Pharmacol. 2013 Sep;72(3):493-508. doi: 10.1007/s00280-013-2220-z. Epub 2013 Jul 3. Review. PubMed PMID: 23820962.
4: Lynch DR Jr, Washam JB, Newby LK. QT interval prolongation and torsades de pointes in a patient undergoing treatment with vorinostat: a case report and review of the literature. Cardiol J. 2012;19(4):434-8. Review. PubMed PMID: 22825908.
5: Prebet T, Vey N. Vorinostat in acute myeloid leukemia and myelodysplastic syndromes. Expert Opin Investig Drugs. 2011 Feb;20(2):287-95. doi: 10.1517/13543784.2011.542750. Epub 2010 Dec 31. Review. PubMed PMID: 21192773.
6: Richon VM. Targeting histone deacetylases: development of vorinostat for the treatment of cancer. Epigenomics. 2010 Jun;2(3):457-65. doi: 10.2217/epi.10.20. Review. PubMed PMID: 22121904.
7: Kavanaugh SM, White LA, Kolesar JM. Vorinostat: A novel therapy for the treatment of cutaneous T-cell lymphoma. Am J Health Syst Pharm. 2010 May 15;67(10):793-7. doi: 10.2146/ajhp090247. Review. Erratum in: Am J Health Syst Pharm. 2010 Jul 15;67(14):1136. Kavanaugh, Shannon A [corrected to Kavanaugh, Shannon M]. PubMed PMID: 20479100.
8: Zirlik K, Nashan D, Veelken H. [Vorinostat in the treatment of cutaneous T-cell lymphomas. Treatment with histone deacetylases inhibitors]. Pharm Unserer Zeit. 2010 May;39(3):190-6. doi: 10.1002/pauz.201000365. Review. German. PubMed PMID: 20425773.
9: Siegel D, Hussein M, Belani C, Robert F, Galanis E, Richon VM, Garcia-Vargas J, Sanz-Rodriguez C, Rizvi S. Vorinostat in solid and hematologic malignancies. J Hematol Oncol. 2009 Jul 27;2:31. doi: 10.1186/1756-8722-2-31. Review. PubMed PMID: 19635146; PubMed Central PMCID: PMC2731787.
10: Richon VM, Garcia-Vargas J, Hardwick JS. Development of vorinostat: current applications and future perspectives for cancer therapy. Cancer Lett. 2009 Aug 8;280(2):201-10. doi: 10.1016/j.canlet.2009.01.002. Epub 2009 Jan 31. Review. PubMed PMID: 19181442.
11: Heymann WR. Treatment of cutaneous T-cell lymphoma: focus on vorinostat. J Am Acad Dermatol. 2008 Oct;59(4):696-7. doi: 10.1016/j.jaad.2008.03.006. Review. PubMed PMID: 18793938.
12: Duvic M, Vu J. Vorinostat in cutaneous T-cell lymphoma. Drugs Today (Barc). 2007 Sep;43(9):585-99. Review. PubMed PMID: 17940636.
13: Duvic M, Vu J. Vorinostat: a new oral histone deacetylase inhibitor approved for cutaneous T-cell lymphoma. Expert Opin Investig Drugs. 2007 Jul;16(7):1111-20. Review. PubMed PMID: 17594194.
14: Marks PA, Breslow R. Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nat Biotechnol. 2007 Jan;25(1):84-90. Review. PubMed PMID: 17211407.
PubChem Compound 5311
Last Modified Nov 11 2021
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